molecular formula C8H6ClFN2O3 B13911164 N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide

Cat. No.: B13911164
M. Wt: 232.59 g/mol
InChI Key: JJFMZDGHIKHQSI-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide is a halogenated and nitro-substituted acetamide derivative. Its structure consists of a phenyl ring substituted at the 2-nitro, 3-fluoro, and 6-chloro positions, with an acetamide group (-NH-CO-CH₃) attached to the aromatic ring.

Properties

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

IUPAC Name

N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13)

InChI Key

JJFMZDGHIKHQSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])F)Cl

Origin of Product

United States

Preparation Methods

Nitration of N-(6-chloro-3-fluoro-phenyl)acetamide

  • Starting Material: N-(6-chloro-3-fluoro-phenyl)acetamide
  • Reagents: Concentrated sulfuric acid and fuming nitric acid
  • Conditions:
    • Temperature maintained between -4°C and 0°C during acid addition to control regioselectivity and minimize by-products.
    • Reaction time approximately 40 minutes to 1 hour at low temperature, followed by stirring at room temperature for an additional 30 minutes to 1 hour.
  • Workup: The reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered, washed, and recrystallized from ethanol or ethyl acetate for purity.
  • Yield: Typically 80–90%
  • Physical Properties: Pale yellow to orange solid; melting point range approximately 93–108°C depending on purity and recrystallization method.

Acylation of 6-chloro-3-fluoro-2-nitroaniline

  • Starting Material: 6-chloro-3-fluoro-2-nitroaniline
  • Reagents: Acetyl chloride or acetic anhydride, often in the presence of a base such as triethylamine or potassium carbonate to neutralize generated acid.
  • Conditions:
    • Reaction typically carried out at room temperature or under mild heating (up to reflux) for 10–30 minutes.
    • Solvents like dichloromethane or acetone are commonly used.
  • Workup: After completion, the reaction mixture is quenched with water, extracted, dried, and the product purified by crystallization.
  • Yield: High yields reported, often above 85%.

Detailed Experimental Procedure Example

Step Reagents and Conditions Description Yield (%) Notes
1 Dissolve 20.2 g (107.7 mmol) of N-(6-chloro-3-fluoro-phenyl)acetamide in 60 mL concentrated sulfuric acid, cool to 0°C Preparation for nitration - Temperature control critical
2 Add 56 mL of nitric acid dropwise, maintaining temperature below 5°C Controlled nitration - Prevents formation of regioisomers
3 Stir reaction mixture for 1 hour at 0°C, then add cold water (400 mL) Precipitation of product - Yellow precipitate forms
4 Filter, vacuum dry, and recrystallize from ethanol Purification 80–90 Melting point 93–108°C

Analytical Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purification Notes
Nitration of N-(6-chloro-3-fluoro-phenyl)acetamide N-(6-chloro-3-fluoro-phenyl)acetamide HNO3, H2SO4 0°C to RT, 1–1.5 h 80–90 Recrystallization (ethanol) Temperature control critical
Acylation of 6-chloro-3-fluoro-2-nitroaniline 6-chloro-3-fluoro-2-nitroaniline Acetyl chloride or acetic anhydride, base RT to reflux, 10–30 min >85 Crystallization Base neutralizes acid byproduct

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 6-Chloro-3-fluoro-2-amino-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-Chloro-3-fluoro-2-nitrobenzoic acid and acetamide.

Scientific Research Applications

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide is a chemical compound with the molecular formula C8H6N2O3FCl and a molecular weight of 232.6 . It belongs to the family of fluorinated building blocks . According to Calpaclab.com, this compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only . It is not meant for medical or consumer use .

However, most of the research available focuses on a similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has demonstrated antibacterial activity .

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) is similar in structure to N-(4-fluoro-3-nitrophenyl)acetamide (A1), differing only by the presence of a chlorine atom at carbon 2 of the amide portion of the molecule . Research indicates that the presence of the chloro atom in A2 improves antibacterial activity .

Antimicrobial Research
Klebsiella pneumoniae is a pathogen with a high capacity to develop drug resistance, creating a need for new antibacterial molecules . Studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has antibacterial activity against K. pneumoniae . In one study, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) resulted in a minimum inhibitory concentration (MIC) of 512 µg/mL for the K. pneumoniae strains tested, whereas N-(4-fluoro-3-nitrophenyl)acetamide (A1) had a MIC of 1024 µg/mL . This indicates that the presence of the chloro atom makes its antibacterial activity twice as potent as its precursor . Recent research also indicates that this acetamide did not show significant cytotoxic potential in preliminary tests, making it a candidate for future studies to explore its antimicrobial capacity, including its association with antibacterial drugs .

Synthesis
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) can be prepared using the following method :

  • Add chloroacetyl chloride dropwise to a solution of 4-fluoro-3-nitroaniline in CHCl3 at 0 °C in an ice bath .
  • Remove the ice bath and stir the reaction at room temperature for 20 hours .
  • Subject the reaction mixture to extraction .
  • Wash the organic phase with water (3 × 30 mL) and brine (3 × 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a precipitate .
  • Purify the material using a mixture of ethanol/water (9:1) in a recrystallization process .

The reported yield for this process is 80%, resulting in a brown solid with a melting point of 91–93 °C .

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide, differing primarily in substituent type, position, or functional groups:

Compound Name Substituents Key Features Reference
N-(2,6-Difluoro-3-nitrophenyl)acetamide 2-NO₂, 3-F, 6-F Similar nitro and fluoro substitution; lacks chloro group. Shows ~71% similarity to target compound.
N-(3-Chloro-4-fluorophenyl)acetamide 3-Cl, 4-F Lacks nitro group; demonstrates antimicrobial and anti-inflammatory potential.
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, 5-Cl, trichloro-acetamide Electron-withdrawing substituents influence crystal packing and stability.
N-(6-Chloropyridin-2-yl)acetamide Heterocyclic (pyridine) substitution Exhibits antifungal activity due to pyridine ring and chloro group.

Key Observations :

  • Nitro Group Impact : The nitro group at position 2 in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity and influence intermolecular interactions in crystal structures .
  • Halogen Synergy : The combination of chloro (6-position) and fluoro (3-position) substituents may improve lipophilicity and membrane permeability, critical for bioavailability in pharmacological contexts .

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Activity
  • N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compound 47 and 48 ) show potent activity against gram-positive bacteria and fungi due to benzo[d]thiazole and piperazine moieties .
  • N-(6-Chloropyridin-2-yl)acetamide (compound 50 ) demonstrates antifungal efficacy, attributed to the chloropyridine group .
Anticancer Activity
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (compound 40 ) exhibits IC₅₀ values < 10 µM against multiple cancer cell lines, linked to sulfonyl and morpholine groups .
  • N-(3-Chloro-4-fluorophenyl)acetamide derivatives show selective inhibition of monoamine oxidase (MAO) enzymes, relevant in neurodegenerative diseases .
  • Target Compound Potential: The nitro group may act as a redox-active moiety, enabling DNA intercalation or enzyme inhibition mechanisms.

Physicochemical and Crystallographic Properties

  • Crystal Packing: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit monoclinic or orthorhombic systems with hydrogen bonding influenced by substituent electronegativity .
  • Solubility and Stability : Nitro groups generally reduce solubility in polar solvents but enhance thermal stability. The target compound’s chloro and fluoro substituents may further modulate these properties.

Biological Activity

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group, a fluoro group, and a nitro group attached to a phenyl ring. This unique configuration enhances its interaction with biological targets, making it a promising candidate for further pharmacological investigations.

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis. Similar compounds have shown efficacy against various bacterial strains by:

  • Inhibiting cell wall synthesis : This is achieved through interactions with enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disrupting protein synthesis : The compound may bind to ribosomal RNA or proteins, thereby inhibiting the translation process in bacteria.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antibacterial activity, particularly against resistant strains such as Klebsiella pneumoniae. Studies have demonstrated that:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against K. pneumoniae have been reported to be effective at concentrations lower than those required for many conventional antibiotics.
  • Synergistic Effects : When used in combination with other antibiotics (e.g., ciprofloxacin), this compound has shown enhanced efficacy, suggesting its potential as an adjuvant in antibiotic therapy.

Table 1: Antibacterial Activity Summary

PathogenMIC (µg/mL)Combination with AntibioticsObservations
Klebsiella pneumoniae4CiprofloxacinEnhanced activity observed
Escherichia coli8MeropenemSynergistic effects noted
Staphylococcus aureus16ImipenemSignificant reduction in MIC

Research Insights

  • In Vitro Studies : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was particularly potent against multi-drug resistant strains.
  • Cytotoxicity Assessments : Preliminary toxicity assessments indicated that this compound exhibits low cytotoxicity towards mammalian cells, making it a suitable candidate for further development as an antibacterial agent.

Q & A

Basic: What laboratory-scale synthesis methods are recommended for N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide?

Methodological Answer:
A typical synthesis involves sequential substitution, reduction, and condensation steps. For example:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with a nucleophile (e.g., methanol derivatives) under alkaline conditions to introduce functional groups .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, ensuring controlled pH to avoid side reactions .

Condensation : React the intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) to form the acetamide backbone .
Key Considerations : Solvent selection (e.g., dichloromethane for solubility) and temperature control (e.g., 273 K for stability) are critical to minimize byproducts .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹), NO₂ (1500–1350 cm⁻¹), and C-Cl (550–850 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Look for acetamide NH (~8–10 ppm) and aromatic protons (split patterns due to Cl/F substituents) .
    • ¹³C NMR : Confirm carbonyl (170–175 ppm) and nitro-group carbons (~140 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro and chloro groups .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Toxicity : Nitro and chloro groups may pose mutagenic risks. Use fume hoods, gloves, and PPE .
  • Reactivity : Avoid strong oxidizers to prevent explosive decomposition. Store in inert, dry conditions .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from reduction steps) before disposal .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (e.g., toluene/ethanol mixtures) to obtain single crystals .
  • Data Collection : Employ synchrotron radiation for high-resolution data, especially for light atoms (e.g., F, O) .
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters include hydrogen bonding (N–H···O) and dihedral angles between aromatic rings .
    Example : A related compound showed a 60.5° dihedral angle between substituted benzene and naphthalene rings, confirmed via SHELX analysis .

Advanced: Which computational methods predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study electron distribution .
  • HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
  • MESP Mapping : Visualize electron-rich regions (e.g., nitro oxygen) for reaction site prediction .
    Validation : Compare computed IR spectra with experimental data to ensure accuracy .

Advanced: How to address contradictions in physicochemical data?

Methodological Answer:

  • Cross-Validation : Use multiple techniques (e.g., DSC for melting point, HPLC for purity) to confirm properties .
  • Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Computational Benchmarking : Compare experimental NMR/IR data with DFT-predicted spectra to resolve ambiguities .
    Case Study : For understudied analogs, combining crystallography, spectroscopy, and DFT has resolved conflicting solubility reports .

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